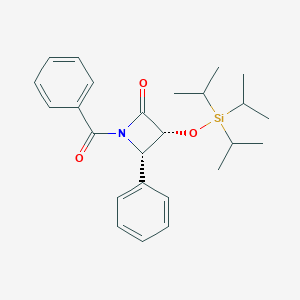

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one

Übersicht

Beschreibung

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzoyl and Phenyl Groups: These groups can be introduced through acylation and arylation reactions.

Protection of the Hydroxyl Group: The triisopropylsilyl group is often used as a protecting group for hydroxyl functionalities.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, azetidinones are studied for their potential therapeutic properties. They may exhibit antibacterial, antifungal, or antiviral activities, making them candidates for drug development.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one depends on its specific biological target. Generally, azetidinones may inhibit enzymes or interact with cellular receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Penicillins: These are also β-lactam antibiotics with a four-membered ring structure.

Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

Carbapenems: Broad-spectrum β-lactam antibiotics with a slightly different ring structure.

Uniqueness

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is unique due to its specific substituents and stereochemistry, which may confer distinct chemical and biological properties compared to other azetidinones.

Biologische Aktivität

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one, also known as a derivative of paclitaxel, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is part of a class of molecules that interact with microtubules, which are critical components of the cell's cytoskeleton and play a significant role in cell division.

- Molecular Formula : C25H33NO3Si

- Molecular Weight : 429.62 g/mol

- CAS Number : 155371-59-8

- Appearance : Typically a transparent solid

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of paclitaxel, a well-known chemotherapeutic agent. The compound's structure allows it to interact with tubulin, inhibiting its polymerization into microtubules and thus disrupting mitosis in cancer cells.

- Microtubule Stabilization : The compound binds to the β-subunit of tubulin, promoting microtubule assembly and preventing depolymerization.

- Cell Cycle Arrest : By stabilizing microtubules, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in malignant cells.

- Antineoplastic Properties : It exhibits cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapies.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. Here are some key findings:

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the efficacy of this compound against breast cancer cell lines (MCF7 and MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Mechanistic Insights : Another study investigated the mechanism through which this compound induces apoptosis in lung cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic cell death.

Eigenschaften

IUPAC Name |

(3R,4S)-1-benzoyl-4-phenyl-3-tri(propan-2-yl)silyloxyazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO3Si/c1-17(2)30(18(3)4,19(5)6)29-23-22(20-13-9-7-10-14-20)26(25(23)28)24(27)21-15-11-8-12-16-21/h7-19,22-23H,1-6H3/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMPTVJJXUTDCL-XZOQPEGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578524 | |

| Record name | (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155371-59-8 | |

| Record name | (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.